![molecular formula C8H7N3O2 B2524797 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1538440-91-3](/img/structure/B2524797.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
“2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound with the CAS Number: 1538440-91-3. It has a molecular weight of 177.16 and its IUPAC name is 2-methyl [1,2,4]triazolo [1,5-a]pyridine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-9-7-3-2-6 (8 (12)13)4-11 (7)10-5/h2-4H,1H3, (H,12,13) and the InChI key is GHPWVWLBSQNYIC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry environment .
Scientific Research Applications
- Researchers have explored the antitumor properties of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid. In silico ADMET studies and drug-likeness assessments have indicated favorable pharmacokinetic properties . Further investigations into its mechanism of action and potential as a selective cancer treatment are ongoing.
- CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has shown promise as a CDK2 inhibitor, selectively affecting tumor cells . Understanding its binding interactions and structural requirements is crucial for drug development.
- The compound destabilizes the RT heterodimer in HIV, suggesting an allosteric binding site between p51 and p66 RT subunits. This finding highlights its potential as an anti-HIV agent . Further studies are needed to optimize its efficacy and safety.
- Researchers have employed microwave-mediated, catalyst-free methods to synthesize 1,2,4-triazolo[1,5-a]pyridines, including this compound. The reaction involves azinium-N-imines and nitriles, leading to efficient product formation . Such synthetic approaches contribute to drug discovery and chemical libraries.
Antitumor Activity
CDK2 Inhibition
HIV Reverse Transcriptase (RT) Inhibition
Synthetic Chemistry
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of targets like jak1 and jak2 suggests potential effects on the jak-stat signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Similar compounds have been associated with various biological activities, including anti-inflammatory and antiproliferative effects .
properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWVWLBSQNYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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